N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine

pKa ionization state membrane permeability

N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine (molecular formula C12H16BrNO, molecular weight 270.17 g/mol) is a secondary amine belonging to the cycloalkylmethylamine class. It features a cyclobutylamine core N-linked to a 2-bromo-5-methoxybenzyl substituent.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B7940158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)CNC2CCC2
InChIInChI=1S/C12H16BrNO/c1-15-11-5-6-12(13)9(7-11)8-14-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3
InChIKeyWSWLOILJKODIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Bromo-5-methoxyphenyl)methyl]cyclobutanamine: Structural Identity, Compound Class, and Procurement Context


N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine (molecular formula C12H16BrNO, molecular weight 270.17 g/mol) is a secondary amine belonging to the cycloalkylmethylamine class. It features a cyclobutylamine core N-linked to a 2-bromo-5-methoxybenzyl substituent. As of the available evidence cutoff, this compound is primarily offered as a research chemical and synthetic intermediate by specialty chemical suppliers, with typical catalog purity specifications of ≥95% . Its structural scaffold aligns with the general cycloalkylmethylamine pharmacophore described in patents directed toward monoamine transporter modulation and obesity-related indications . Direct, publicly available quantitative pharmacological profiling for this exact compound remains extremely limited; most biological inferences must be drawn from class-level structure–activity relationship (SAR) studies on closely related cycloalkylamine analogs.

Why In-Class Cycloalkylmethylamine Analogs Cannot Be Interchanged with N-[(2-Bromo-5-methoxyphenyl)methyl]cyclobutanamine


Cycloalkylmethylamine derivatives are exquisitely sensitive to alterations in the cycloalkyl ring size, benzylic substitution pattern, and amine N-substitution. Even within the same 2-bromo-5-methoxybenzyl sub-family, the cyclobutylamine core confers a distinctive conjugate acid pKa (~10.04) that is intermediate between the cyclopropylamine analog (pKa ~9.10) and the cyclopentylamine analog (pKa ~10.65) . This difference of ~0.6–0.9 pKa units translates to a meaningful shift in the fraction of protonated vs. neutral amine at physiological pH, directly impacting membrane permeability, lysosomal trapping potential, and receptor-binding electrostatics. Furthermore, published SAR data on cycloalkylmethylamine monoamine transporter inhibitors demonstrate that the cycloalkyl ring size alone can alter SERT and NET binding affinities by orders of magnitude . Consequently, treating N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine as interchangeable with its cyclopropyl, cyclopentyl, or cyclohexyl congeners—or with its N-methyl tertiary amine variant—carries a high risk of divergent pharmacological, ADME, and physicochemical behavior. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for N-[(2-Bromo-5-methoxyphenyl)methyl]cyclobutanamine vs. Closest Analogs


Cyclobutylamine Core pKa Differentiation vs. Cyclopropylamine and Cyclopentylamine Analogs Governs Ionization State at Physiological pH

The conjugate acid pKa of the cyclobutylamine nitrogen (determined on the parent cyclobutylamine scaffold) is 10.04, compared to 9.10 for cyclopropylamine and 10.65 for cyclopentylamine . At pH 7.4, these pKa values yield approximate percentages of the neutral free-base form of ~0.2% (cyclopropyl), ~0.5% (cyclobutyl), and ~0.06% (cyclopentyl) based on the Henderson–Hasselbalch equation. The cyclobutyl derivative therefore occupies a distinct intermediate ionization zone that cannot be replicated by either the smaller or larger ring analog .

pKa ionization state membrane permeability cycloalkylamine physicochemical property

Cycloalkyl Ring Size Modulates Monoamine Transporter Binding Affinity by Orders of Magnitude in Patent-Disclosed Cycloalkylmethylamine Series

Within the Reviva Pharmaceuticals cycloalkylmethylamine patent series, compounds sharing the general Formula (I) scaffold exhibit SERT binding affinities spanning over four orders of magnitude (Ki values from 0.91 nM to >10,000 nM) depending on cycloalkyl ring identity, spacer length, and aryl substitution . For instance, a representative cyclobutyl-containing derivative (BDBM172722; US9096515, compound 21b) demonstrated Ki = 2 nM at human SERT and Ki = 159 nM at human DAT, while closely related cycloalkyl variants with different ring sizes displayed Ki values for SERT ranging from 1 nM to >4,000 nM in the same assay platform . Although the target compound N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine has not been individually profiled in these patents, its cyclobutyl core and specific 2-bromo-5-methoxybenzyl substitution pattern occupy a defined coordinate within this SAR landscape.

monoamine transporter SERT DAT NET structure–activity relationship cycloalkylmethylamine

Secondary Amine (N–H) Hydrogen-Bond Donor Capacity vs. N-Methyl Tertiary Amine Variant: Impact on Target Engagement Geometry

The target compound bears a secondary amine (N–H) that can act as a hydrogen-bond donor, whereas its closest N-methylated analog—N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine—is a tertiary amine lacking H-bond donor capacity. Vendor descriptions acknowledge that the N-methyl variant 'is unique due to its cyclobutanamine core, which imparts distinct steric and electronic properties compared to other similar compounds' . In sigma receptor and monoamine transporter pharmacophore models, the presence or absence of an N–H donor has been shown to alter binding pose, subtype selectivity, and functional activity (agonist vs. antagonist) even when the core scaffold is conserved .

hydrogen bond donor secondary amine N-methylation binding mode medicinal chemistry

2-Bromo-5-Methoxy Substitution Pattern on the Benzyl Ring: Regioisomeric Differentiation from 4-Bromo and 5-Bromo-2-Methoxy Isomers

The 2-bromo-5-methoxybenzyl substitution pattern of the target compound is distinct from the regioisomeric 4-bromo-2-methoxy, 5-bromo-2-methoxy, and 2-bromo-6-methoxy variants that are also commercially available as cycloalkylamine building blocks . The 2-bromo substituent ortho to the benzylic methylene creates steric hindrance that restricts rotational freedom of the benzyl group relative to the cycloalkylamine, while the 5-methoxy group provides electron-donating character meta to the bromine. In related sigma receptor ligands, the position of bromine and methoxy substituents on the phenyl ring has been identified as a critical determinant of binding affinity and subtype selectivity .

regioisomer substitution pattern bromo methoxy structure–property relationship

Thermochemical Stability of Cyclobutylamine vs. Cyclopropylamine and Cyclopentylamine: Implications for Synthetic Handling and Storage

Gaseous cyclobutylamine exhibits approximately 2 kcal/mol greater thermochemical stability than would be predicted from thermodynamic additivity models based on other secondary amines including cyclopropylamine and cyclopentylamine . This anomalous stability arises from the unique balance between ring strain and electronic effects in the four-membered cyclobutyl ring. In practical terms, cyclobutylamine-derived compounds may exhibit distinct thermal stability and reactivity profiles during synthetic transformations, storage, and shipping compared to their cyclopropyl (more strained) and cyclopentyl (less strained) counterparts .

thermochemical stability enthalpy of formation ring strain cyclobutylamine synthetic chemistry

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Gradient Across Cycloalkyl Homologs

The cyclobutyl derivative (MW = 270.17 g/mol, C12H16BrNO) occupies an intermediate position in the molecular weight and lipophilicity gradient of the 2-bromo-5-methoxybenzyl cycloalkylamine homologous series: the cyclopropyl analog (MW = 256.14, C11H14BrNO) is smaller and presumably less lipophilic, while the cyclopentyl analog (MW = 284.19, C13H18BrNO) and cyclohexyl analog (MW = 298.22, C14H20BrNO) are progressively larger and more lipophilic . Each additional methylene unit in the cycloalkyl ring adds ~14 Da to the molecular weight and contributes incrementally to logP. In lead optimization, this incremental change can shift a compound across key drug-likeness thresholds (e.g., the Lipinski Rule of Five MW cutoff of 500 Da is not at issue here, but the principle of incremental property modulation applies).

molecular weight lipophilicity LogP ADME drug-likeness physicochemical property

Evidence-Based Research and Procurement Application Scenarios for N-[(2-Bromo-5-methoxyphenyl)methyl]cyclobutanamine


Systematic Cycloalkyl Ring-Size SAR Exploration in Monoamine Transporter Inhibitor Programs

For medicinal chemistry teams investigating cycloalkylmethylamine-based monoamine transporter (SERT, NET, DAT) inhibitors—as exemplified by the Reviva Pharmaceuticals patent series—this compound serves as the cyclobutyl (n=4) member of a systematic ring-size SAR matrix spanning cyclopropyl (n=3), cyclobutyl (n=4), cyclopentyl (n=5), and cyclohexyl (n=6) variants . The documented >4,000-fold variation in SERT Ki across ring sizes within this chemotype makes the inclusion of the cyclobutyl data point essential for establishing the full ring-size/affinity relationship. Procurement of the complete homologous set, including this specific cyclobutyl analog, is a prerequisite for rigorous SAR analysis.

Ionization-State-Dependent ADME Profiling Across pKa-Modulated Cycloalkylamine Series

The cyclobutylamine core provides a conjugate acid pKa of ~10.04, which is strategically intermediate between the cyclopropylamine (pKa ~9.10) and cyclopentylamine (pKa ~10.65) benchmarks . Teams conducting pH-dependent permeability (PAMPA), MDCK/ Caco-2 monolayer flux, or lysosomal trapping assays can use this compound to probe how a ~0.6–0.9 pKa unit shift in the amine basicity—achieved solely by altering cycloalkyl ring size—modulates membrane transit without changing the benzyl substitution pattern. This makes it a uniquely informative tool compound for dissecting the contribution of amine ionization to ADME endpoints.

Secondary Amine Hydrogen-Bond Donor Pharmacophore Validation vs. N-Methyl Tertiary Amine Controls

The N–H secondary amine of the target compound distinguishes it from its N-methyl tertiary amine analog . In receptor-binding assays (e.g., sigma-1, sigma-2, or aminergic GPCRs), comparing these two compounds allows researchers to test whether an H-bond donor at the amine position is required for affinity, subtype selectivity, or functional efficacy. This is particularly relevant given literature evidence that N–H donor capacity can govern agonist vs. antagonist behavior in aminergic systems . Procuring both the secondary amine and its N-methyl counterpart as a matched pair is a best practice for amine pharmacophore characterization.

Regioisomeric Bromo-Methoxy Substitution Pattern SAR in Sigma Receptor Ligand Optimization

The 2-bromo-5-methoxy substitution pattern is one of several possible regioisomeric arrangements (including 4-bromo-2-methoxy, 5-bromo-2-methoxy, and 2-bromo-6-methoxy) available as cycloalkylamine building blocks . In sigma receptor ligand programs—where bromine and methoxy substituent positions are known to modulate both sigma-1/sigma-2 subtype selectivity and binding affinity —this compound provides the specific 2,5-disubstitution geometry needed to test the contribution of ortho-bromine steric effects and meta-methoxy electronic effects to the overall pharmacological profile. It is not interchangeable with any other regioisomer.

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